molecular formula C12H16N2S B2395663 4,4-dimethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 438030-19-4

4,4-dimethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B2395663
CAS RN: 438030-19-4
M. Wt: 220.33
InChI Key: IRGXRYYMIMGNGV-UHFFFAOYSA-N
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Description

4,4-dimethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that has been the focus of scientific research due to its potential use in various fields. This compound is also known as DMTPA and has a molecular formula of C13H17N2S.

Scientific Research Applications

Multi-Stimuli Responsive Materials

  • Security Ink Applications : A novel V-shaped molecule derived from a thiazole derivative has shown potential in creating security inks. This molecule exhibits morphology-dependent fluorochromism, which changes color in response to mechanical force or pH stimuli. Its unique property of intense solid-state emission and mechano-chromic activity, due to its twisted conformation and loose molecular packing, makes it suitable for security applications without the need for a covering agent (Xiao-lin Lu & M. Xia, 2016).

Coordination Compounds and Material Chemistry

  • Structural Analysis of Coordination Compounds : Thiazole derivatives have been used to synthesize coordination compounds with cobalt(II), nickel(II), and copper(II). These compounds, derived from enantiomerically pure 2-amino-thiazoles, showcase distinct electronic spectra and metal-ligand interactions. Their structural and electronic characteristics make them of interest for exploring metal-organic frameworks and catalytic activities (Raúl Ramírez-Trejo et al., 2010).

Chemical Synthesis and Reactivity

  • Chemoselective Acylating Agents : N-acyl-4,5-dihydro-4,4-dimethyl-N-methyl-2-thiazolamine has been identified as a highly chemoselective acylating agent. Its ability to react with primary amines in the presence of secondary amines, and to prefer less sterically hindered primary amines, underscores its utility in synthetic chemistry for selective modification of molecules (T. Kim & G. Yang, 2002).

properties

IUPAC Name

4,4-dimethyl-N-(2-methylphenyl)-5H-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-9-6-4-5-7-10(9)13-11-14-12(2,3)8-15-11/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGXRYYMIMGNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(CS2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-dimethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

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